molecular formula C14H10ClNOS B14214534 3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one CAS No. 827024-59-9

3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one

Cat. No.: B14214534
CAS No.: 827024-59-9
M. Wt: 275.8 g/mol
InChI Key: UEWLACVAYXDVAH-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains both benzene and thiazole rings. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-aminothiophenol with benzyl chloride and chloroacetyl chloride under basic conditions to form the desired benzothiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the benzothiazole ring or the chloro substituent.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce various benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one
  • 3-Benzyl-5-chloro-1,3-benzothiazol-2(3H)-one

Uniqueness

3-Benzyl-6-chloro-1,3-benzothiazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in properties such as solubility, stability, and activity.

Properties

CAS No.

827024-59-9

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

3-benzyl-6-chloro-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H10ClNOS/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

UEWLACVAYXDVAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)SC2=O

Origin of Product

United States

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